molecular formula C11H15BrN2O3S2 B5888290 1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-1-PROPANONE

1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-1-PROPANONE

Cat. No.: B5888290
M. Wt: 367.3 g/mol
InChI Key: RXWWBSWKXQVTPC-UHFFFAOYSA-N
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Description

1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-1-PROPANONE is a complex organic compound with the molecular formula C11H15BrN2O3S2 It is characterized by the presence of a brominated thiophene ring, a sulfonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps. One common method starts with the bromination of thiophene to obtain 5-bromo-2-thiophene. This intermediate is then subjected to sulfonylation to introduce the sulfonyl group. The resulting compound is reacted with piperazine under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-1-PROPANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-1-PROPANONE involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring and sulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(5-Chloro-2-thienyl)sulfonyl]piperazino}-1-propanone
  • 1-{4-[(5-Methyl-2-thienyl)sulfonyl]piperazino}-1-propanone
  • 1-{4-[(5-Fluoro-2-thienyl)sulfonyl]piperazino}-1-propanone

Uniqueness

1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-1-PROPANONE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it distinct from other similar compounds with different halogen or alkyl substitutions.

Properties

IUPAC Name

1-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S2/c1-2-10(15)13-5-7-14(8-6-13)19(16,17)11-4-3-9(12)18-11/h3-4H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWWBSWKXQVTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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